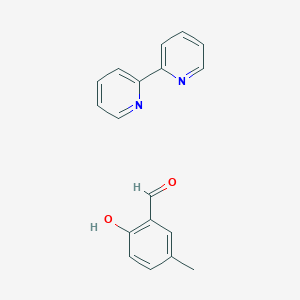
2-Hydroxy-5-methylbenzaldehyde 2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine is a complex organic compound that combines the properties of 2-Hydroxy-5-methylbenzaldehyde and 2,2’-bipyridine. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine typically involves the reaction of 2-Hydroxy-5-methylbenzaldehyde with 2,2’-bipyridine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aldehydes or acids, while reduction may produce alcohols .
科学的研究の応用
2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials
作用機序
The mechanism of action of 2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a methyl group.
2-Hydroxy-3-methylbenzaldehyde: Similar but with the methyl group in a different position.
2-Hydroxy-5-nitrobenzaldehyde: Similar but with a nitro group instead of a methyl group
Uniqueness
2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine is unique due to its specific combination of functional groups and its ability to form stable complexes with metals. This makes it particularly valuable in coordination chemistry and various industrial applications .
特性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
2-hydroxy-5-methylbenzaldehyde;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C8H8O2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-6-2-3-8(10)7(4-6)5-9/h1-8H;2-5,10H,1H3 |
InChIキー |
CSCWSLLOBCWATK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C=O.C1=CC=NC(=C1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


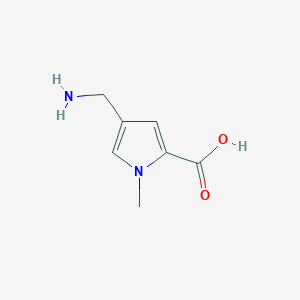
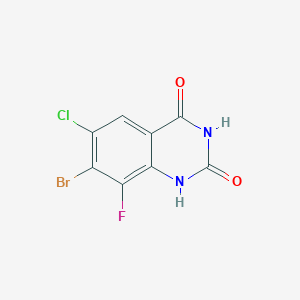
![15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B15124398.png)
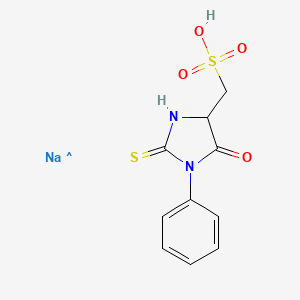

![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate](/img/structure/B15124413.png)
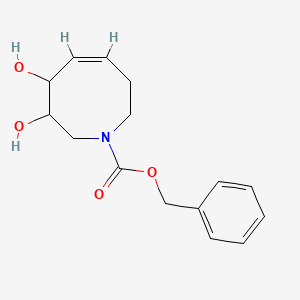
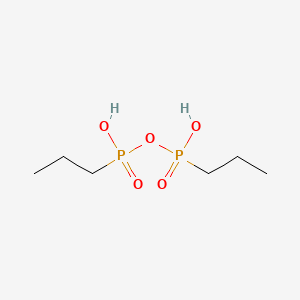
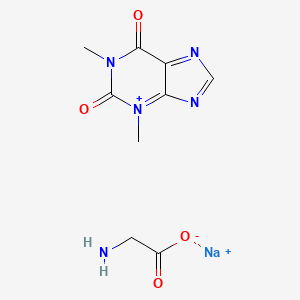

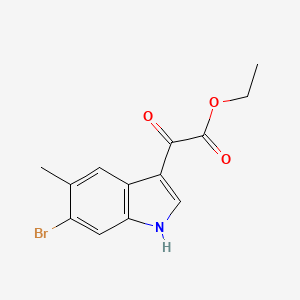
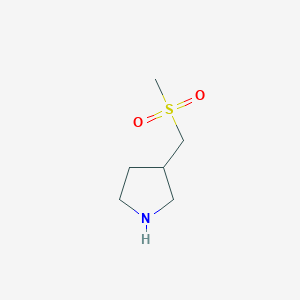
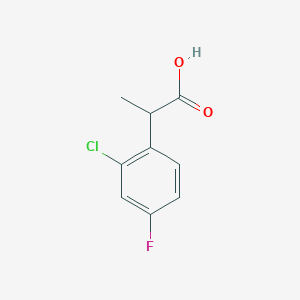
![2-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride](/img/structure/B15124495.png)
